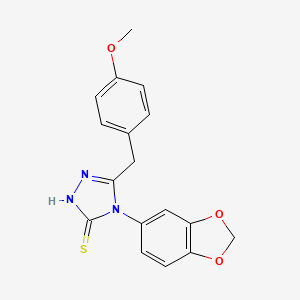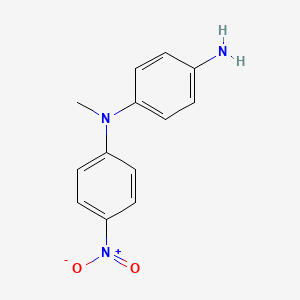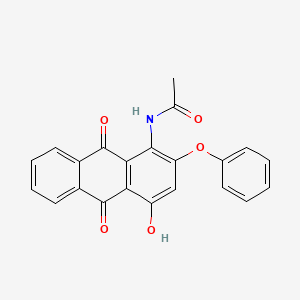
4-(1,3-benzodioxol-5-yl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a methoxybenzyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 4-methoxybenzyl chloride, which undergo a series of reactions to form the final product. Key steps in the synthesis may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzodioxole Moiety: This step may involve nucleophilic substitution reactions.
Attachment of the Methoxybenzyl Group: This can be done through alkylation reactions using 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and methoxybenzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
Aplicaciones Científicas De Investigación
4-(1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The triazole ring is known for its ability to bind to metal ions, which could play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-4H-1,2,4-triazole: Lacks the methoxybenzyl group, which may affect its biological activity and chemical reactivity.
5-(4-Methoxybenzyl)-4H-1,2,4-triazole: Lacks the benzodioxole moiety, which could influence its overall properties.
Uniqueness
The combination of the benzodioxole moiety, methoxybenzyl group, and triazole ring in 4-(1,3-BENZODIOXOL-5-YL)-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C17H15N3O3S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N3O3S/c1-21-13-5-2-11(3-6-13)8-16-18-19-17(24)20(16)12-4-7-14-15(9-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,19,24) |
Clave InChI |
WXMGIEHBWJKEMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942220.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![Methyl 2-{2-[(2,4-dimethylphenyl)imino]-3-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-oxo-1,3-thiazolan-5-yliden}acetate](/img/structure/B14942252.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)

![2-{2-[4,4,6-Trimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]hydrazino}-1,3-thiazol-4(5H)-one](/img/structure/B14942266.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![ethyl 2-[3-(2,4-dimethoxyphenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14942278.png)

